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9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione

Pim-1 kinase Cancer biology Kinase inhibitor

Sourcing non-ATP mimetic Pim-1 inhibitors with precise selectivity is critical for target deconvolution. This compound, with a Pim-1 Ki of 36.5 nM and 15.3-fold selectivity over Pim-2, fills a key gap between weak and highly potent analogs. - Enables isoform-specific studies at 100-300 nM without significant Pim-2 engagement. - Balanced LogP (3.28) minimizes aggregation and non-specific binding in cellular assays. - Provides a calibrated mid-range reference for HTS and SAR campaigns.

Molecular Formula C17H10ClFN2O3
Molecular Weight 344.7 g/mol
Cat. No. B13088902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione
Molecular FormulaC17H10ClFN2O3
Molecular Weight344.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)C4=C2NOC4=O)F)Cl
InChIInChI=1S/C17H10ClFN2O3/c18-11-7-13-10(6-12(11)19)15(22)14-16(20-24-17(14)23)21(13)8-9-4-2-1-3-5-9/h1-7,20H,8H2
InChIKeyJTQIPRFASTWFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Target Class


9-Benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione (CAS: 1082203-83-5) is a synthetic small molecule belonging to the isoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione class [1]. This class was developed as potent and selective inhibitors of the Pim-1 and Pim-2 serine/threonine kinases, which are proto-oncogenes implicated in cancer cell proliferation and survival [2]. The compound features a 7-chloro-6-fluoro substitution on the quinoline core and a 9-benzyl group, a specific combination that influences its kinase inhibition profile distinct from other analogs in the series [1].

Risks of Substituting with Generic Pim Inhibitors


The isoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione scaffold exhibits a non-ATP mimetic binding mode in Pim-1 kinase, with no hydrogen bonds formed with the kinase hinge region, a unique mechanism compared to typical ATP-competitive inhibitors [1]. Within this class, small structural modifications cause substantial shifts in potency and selectivity. For example, changing the N-9 substituent from benzyl to butyl improves Pim-1 affinity but also alters the Pim-2/Pim-1 selectivity ratio, rendering generic substitution inappropriate for studies where a specific inhibition profile is required [2]. Procuring an unspecified 'Pim inhibitor' or a close analog without verifying the exact structure-activity relationship (SAR) risks selecting a compound with an unintended target profile, potentially invalidating downstream biological or pharmacological experiments.

Quantitative Differentiation Against Key Analogs


Pim-1 Inhibition: Intermediate Potency Profile

The target compound demonstrates a Pim-1 Ki of 36.5 nM, positioning it as an intermediate-potency inhibitor within the isoxazoloquinolinedione series. It is 2.4-fold less potent than the 9-butyl analog (BDBM26699, Ki = 15 nM) but at least 39-fold more potent than the 9-ethyl-6-methoxy analog (BDBM26706, Ki >1,420 nM) [1]. This indicates that the 9-benzyl group provides a specific intermediate level of target engagement, which can be critical for dose-response studies where maximal inhibition is not desired or for probing resistance mechanisms that arise under strong selective pressure [2].

Pim-1 kinase Cancer biology Kinase inhibitor

Pim-2 Selectivity: A Defined Selectivity Window

Against Pim-2, the target compound exhibits a Ki of 558 nM, representing a 15.3-fold selectivity for Pim-1 over Pim-2. In contrast, the more potent 9-butyl analog (BDBM26699) has a Pim-2 Ki of 165 nM and a selectivity ratio of 11-fold, while the optimized lead compound 19 from the same series achieves a 17.4-fold selectivity (Pim-1 Ki = 2.5 nM, Pim-2 Ki = 43.5 nM) [1][2]. The target compound's weaker absolute Pim-2 affinity provides a distinct selectivity window, making it a valuable tool for experiments designed to attribute biological effects specifically to Pim-1 inhibition with minimal confounding Pim-2 activity at low micromolar concentrations [2].

Pim-2 kinase Kinase selectivity Isoform profiling

Non-ATP Mimetic Binding Mode

The isoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione scaffold, to which the target compound belongs, has been confirmed by X-ray crystallography to bind Pim-1 in a non-ATP mimetic mode, forming no hydrogen bonds with the kinase hinge region. This was demonstrated for lead compound 9 in complex with Pim-1 [1]. This binding mode is atypical among kinase inhibitors, which usually engage the hinge region, and is a class-level characteristic that differentiates these compounds from conventional ATP-competitive Pim inhibitors such as LY294002 or pyrrolo[2,3-a]carbazole derivatives [1]. The lack of hinge binding may contribute to a different resistance profile and offers a distinct chemical biology tool for probing kinase function.

Binding mode X-ray crystallography Kinase hinge region

Predicted Lipophilicity and Cellular Permeability

The 9-benzyl substituent differentiates the target compound's lipophilicity from other N-9 analogs. The calculated LogP for the target compound is 3.28, compared to approximately 2.45 for the 9-ethyl-6-fluoro analog (BDBM26697) and approximately 3.80 for the 9-butyl analog (BDBM26699) [1]. This intermediate LogP value suggests a balance between aqueous solubility and membrane permeability, which can affect cellular assay performance and formulation behavior differently than the more or less lipophilic analogs. The 6-fluoro substituent may also contribute to metabolic stability compared to the 6-methoxy analog (BDBM26706, LogP ~2.0) .

Lipophilicity LogP Cellular permeability

Recommended Research Applications


Pim-1 Selective Probe for Target Deconvolution

With a Pim-1 Ki of 36.5 nM and a 15.3-fold selectivity window over Pim-2 (Ki = 558 nM), this compound is suited for experiments requiring selective Pim-1 inhibition without significant Pim-2 engagement at sub-micromolar concentrations [1]. Use at 100–300 nM in cellular assays to inhibit Pim-1 while maintaining >50% residual Pim-2 activity, enabling researchers to attribute phenotypes specifically to Pim-1. This profile complements the use of the more equipotent 9-butyl analog (Pim-1/Pim-2 ratio = 11.0) when dual inhibition is desired, making the target compound a more precise tool for isoform-specific target deconvolution studies [2].

Moderate-Affinity Reference Standard for Screening

The compound's intermediate Pim-1 affinity (Ki = 36.5 nM) positions it as an ideal reference standard for high-throughput screening and lead optimization campaigns. It bridges the affinity gap between the weakly active 9-ethyl-6-methoxy analog (Ki >1,420 nM) and the highly potent lead compound 19 (Ki = 2.5 nM) [1]. Its inclusion in screening cascades provides a mid-range calibration point for assay quality control (Z'-factor determination) and enables the construction of meaningful SAR tables that span three orders of magnitude in potency, all from compounds sharing a common scaffold and non-ATP mimetic binding mode [1].

Scaffold-Hopping Starting Point for Novel Inhibitors

The confirmed non-ATP mimetic, non-hinge-binding mode of the isoxazoloquinolinedione scaffold, established by X-ray crystallography of a close analog, makes this compound a validated starting point for medicinal chemistry programs seeking kinase inhibitors with novel binding modes [1]. The 9-benzyl-7-chloro-6-fluoro substitution pattern provides a specific vector for further optimization, with the benzyl group offering π-stacking potential in the active site and the chlorine/fluorine combination providing both steric and electronic handles for SAR exploration. This scaffold's distinct binding mode may circumvent resistance mechanisms that emerge against ATP-competitive inhibitors, a key consideration in oncology drug discovery targeting Pim kinases [1].

Cellular Assay Tool with Balanced Lipophilicity

With a calculated LogP of 3.28, this compound offers a balanced lipophilicity profile suitable for cell-based assay development without the solubility challenges of more lipophilic analogs like the 9-butyl derivative (estimated LogP ~3.80) or the potential permeability limitations of less lipophilic ones like the 9-ethyl-6-methoxy analog (estimated LogP ~2.0) [1]. This balance reduces the likelihood of compound aggregation and non-specific binding at typical screening concentrations (1–10 μM), a common source of false positives in cell-based phenotypic assays. Researchers developing Pim-1-dependent cellular models can use this compound as a reference to optimize assay conditions before progressing to more potent but potentially less tractable leads [1].

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